1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006495-69-7) is a sulfonyl chloride derivative characterized by the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol . This compound features a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 3-position, and a sulfonyl chloride moiety at the 4-position.
Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules.
Properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-6-8(7(2)10-11)14(9,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBGXKRBPBSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599118 | |
| Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006495-69-7 | |
| Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-butyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{1-butyl-3-methyl-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction is often conducted under acidic or basic conditions to facilitate the conversion to sulfonic acid.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are valuable intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonamide functionalities.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates with sulfonamide moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of sulfonamide or sulfonic acid derivatives, depending on the reaction conditions and nucleophiles involved .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
- CAS : 957490-44-7
- Molecular Formula : C₅H₅ClF₂N₂O₂S
- Key Differences: Substitution at the 1-position: A difluoromethyl group replaces the butyl group. The smaller substituent reduces steric hindrance compared to the butyl chain, which may enhance reaction rates with bulkier substrates .
- Applications : The difluoromethyl group is often used to modulate metabolic stability in pharmaceuticals, suggesting this compound may be tailored for medicinal chemistry applications .
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
- CAS : 1697720-32-3
- Molecular Formula : C₄H₄ClN₃O₄S
- Molecular Weight : 225.61 g/mol .
- Key Differences :
- Nitro Group at 4-position : Introduces strong electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride moiety.
- Positional Isomerism : The sulfonyl chloride and nitro groups are at positions 3 and 4, respectively, contrasting with the 4-sulfonyl chloride substitution in the target compound.
- Applications : Primarily used in research settings for synthesizing nitro-containing sulfonamides, which are valuable in agrochemical and materials science .
Data Table: Comparative Analysis
Biological Activity
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl chloride group, which contributes to its reactivity and biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
| Compound | IC50 (μg/mL) | COX-2 Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 54.65 | - |
Studies indicate that certain pyrazole derivatives exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac, suggesting their potential as therapeutic agents in managing inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives have demonstrated activity against various bacterial strains, with mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Research has shown that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
A study focusing on lactate dehydrogenase (LDH) inhibitors found that certain pyrazole-based compounds exhibited low nanomolar inhibition against LDHA and LDHB, leading to reduced lactate production in cancer cells. This suggests a promising avenue for the development of anticancer therapies .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl chloride group allows for nucleophilic attack by amino acids in enzymes, leading to inhibition.
- Receptor Modulation : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with biological receptors, influencing their activity.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for anti-inflammatory effects. The results indicated significant reduction in edema comparable to traditional NSAIDs, suggesting that these compounds could serve as safer alternatives with fewer gastrointestinal side effects .
Case Study 2: Anticancer Potential
A series of pyrazole derivatives were screened against pancreatic cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity and apoptosis induction, highlighting the potential for these compounds in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
